
13-O-(Triethylsilyl) Baccatin III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-O-(Triethylsilyl) Baccatin III: is a derivative of Baccatin III, a naturally occurring diterpenoid found in the yew tree (Taxus species). This compound is a crucial intermediate in the semi-synthesis of paclitaxel (Taxol), a widely used anticancer drug. The triethylsilyl group at the 13th position enhances the compound’s stability and facilitates further chemical modifications.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 13-O-(Triethylsilyl) Baccatin III is used as a building block for the synthesis of complex molecules. Its stability and reactivity make it an ideal intermediate for various synthetic pathways.
Biology: In biological research, this compound is used to study the biosynthesis and metabolism of taxanes. It helps in understanding the enzymatic processes involved in the production of paclitaxel.
Medicine: The primary application of this compound in medicine is its role in the semi-synthesis of paclitaxel. Paclitaxel is used to treat various cancers, including ovarian, breast, and lung cancers.
Industry: In the pharmaceutical industry, this compound is used to produce paclitaxel and its analogs on a commercial scale. It is also used in the development of new taxane-based drugs with improved efficacy and reduced side effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13-O-(Triethylsilyl) Baccatin III typically involves the protection of the hydroxyl group at the 13th position of Baccatin III with a triethylsilyl group. This protection is achieved using triethylsilyl chloride (TESCl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of Baccatin III from yew tree needles, followed by its chemical modification. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 13-O-(Triethylsilyl) Baccatin III undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of certain atoms within the molecule.
Substitution: The triethylsilyl group can be substituted with other functional groups to create different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various derivatives of Baccatin III, which serve as intermediates in the synthesis of paclitaxel and other taxane-based drugs.
Wirkmechanismus
The mechanism of action of 13-O-(Triethylsilyl) Baccatin III is primarily related to its role as an intermediate in the synthesis of paclitaxel Paclitaxel exerts its effects by stabilizing microtubules, preventing their depolymerization, and thereby inhibiting cell division This leads to cell cycle arrest and apoptosis in cancer cells
Vergleich Mit ähnlichen Verbindungen
Baccatin III: The parent compound, which lacks the triethylsilyl group.
10-Deacetylbaccatin III: Another intermediate in the synthesis of paclitaxel, which lacks the acetyl group at the 10th position.
7-O-(Triethylsilyl) Baccatin III: A derivative with the triethylsilyl group at the 7th position.
Uniqueness: 13-O-(Triethylsilyl) Baccatin III is unique due to the presence of the triethylsilyl group at the 13th position, which enhances its stability and reactivity. This modification allows for more efficient and selective chemical transformations, making it a valuable intermediate in the synthesis of paclitaxel and other taxane-based drugs.
Eigenschaften
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H52O11Si/c1-10-49(11-2,12-3)48-25-19-37(43)32(46-33(42)24-16-14-13-15-17-24)30-35(9,26(40)18-27-36(30,20-44-27)47-23(6)39)31(41)29(45-22(5)38)28(21(25)4)34(37,7)8/h13-17,25-27,29-30,32,40,43H,10-12,18-20H2,1-9H3/t25-,26-,27+,29+,30-,32-,35+,36-,37+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNHZPLYHAABLP-UZBMNOCMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2(C(C3C(C(CC4C3(CO4)OC(=O)C)O)(C(=O)C(C(=C1C)C2(C)C)OC(=O)C)C)OC(=O)C5=CC=CC=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@]2([C@H]([C@H]3[C@@]([C@H](C[C@@H]4[C@]3(CO4)OC(=O)C)O)(C(=O)[C@@H](C(=C1C)C2(C)C)OC(=O)C)C)OC(=O)C5=CC=CC=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H52O11Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858503 |
Source


|
| Record name | (5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-1,7-dihydroxy-9-oxo-13-[(triethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208406-86-4 |
Source


|
| Record name | (5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-1,7-dihydroxy-9-oxo-13-[(triethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
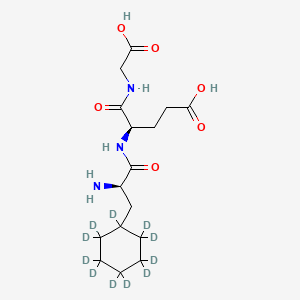
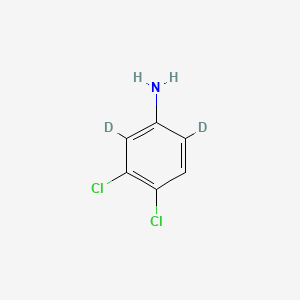

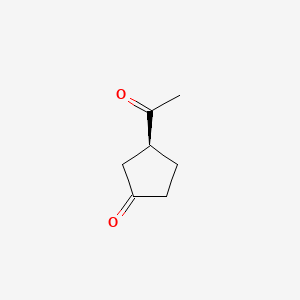
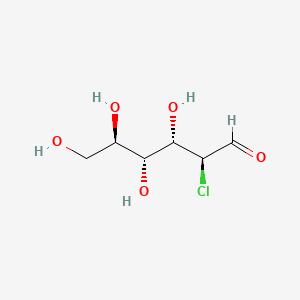
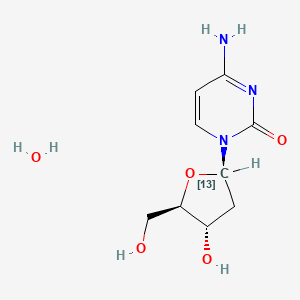
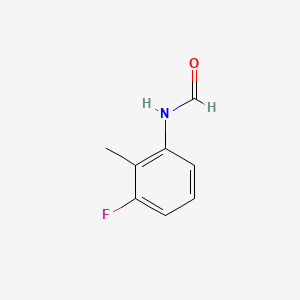
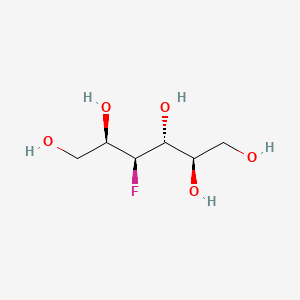
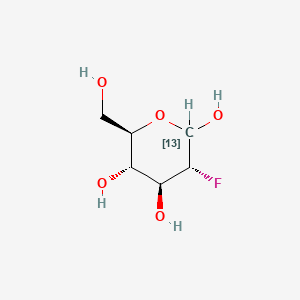
![3-Deoxy-3-fluoro-D-[1-13C]glucose](/img/structure/B583550.png)
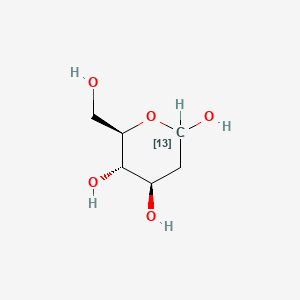
![2'-Deoxyguanosine-[1-13C] Monohydrate](/img/structure/B583552.png)
